molecular formula C11H12O5 B107875 2-(3-Methoxyphenyl)succinic acid CAS No. 15378-02-6

2-(3-Methoxyphenyl)succinic acid

Cat. No.: B107875
CAS No.: 15378-02-6
M. Wt: 224.21 g/mol
InChI Key: DFRXNLZHJFZSSL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)succinic acid is a key synthetic intermediate in advanced pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system disorders . Its structure, featuring both aromatic and carboxylic acid functionalities, allows for versatile chiral derivatization, making it highly valuable in asymmetric synthesis . Researchers utilize this compound in the design and preparation of enzyme inhibitors, as its molecular framework can effectively mimic natural substrates in critical metabolic pathways . The integration of the succinic acid moiety is of significant interest; as an endogenous component of the Krebs cycle, succinic acid plays a fundamental role in cellular energy production and metabolism . Furthermore, succinic acid derivatives have been extensively explored in prodrug strategies to enhance the stability and bioavailability of active compounds, such as polyphenols, by forming ester bonds that are cleaved by cellular enzymes to release the parent drug . This combination of properties makes 2-(3-Methoxyphenyl)succinic acid a versatile chemical tool for medicinal chemistry, drug delivery innovation, and biochemical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRXNLZHJFZSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342750
Record name 2-(3-Methoxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15378-02-6
Record name 2-(3-Methoxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatility of Phenylsuccinic Acids: A Technical Guide to 2-(3-Methoxyphenyl)succinic Acid and its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of chemical synthesis and drug discovery is in constant pursuit of novel molecular scaffolds that offer both versatility and functionality. Among these, phenylsuccinic acid and its derivatives have emerged as valuable building blocks and key intermediates. This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)succinic acid, a specific analog, within the broader context of its parent class, highlighting its potential applications for researchers and professionals in the field.

While specific extensive research on 2-(3-Methoxyphenyl)succinic acid is not widely documented in publicly available literature, its structural motifs—the phenylsuccinic acid core and the methoxy substitution—are well-characterized in various chemical and pharmacological contexts. By examining the properties and reactivities of these components, we can infer the potential uses and significance of this particular molecule.

The Phenylsuccinic Acid Scaffold: A Foundation for Complexity

Phenylsuccinic acid is a dicarboxylic acid featuring a phenyl group attached to the succinic acid backbone. This structure provides two carboxylic acid moieties, which can be readily modified, and a phenyl ring that can be functionalized to modulate the molecule's steric and electronic properties. Its isomers and derivatives are recognized as important intermediates in organic synthesis.

Table 1: Physicochemical Properties of Phenylsuccinic Acid

PropertyValue
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Data sourced from PubChem CID 95459.[1]

Synthetic Pathways to Phenylsuccinic Acid Derivatives

The synthesis of phenylsuccinic acid derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Stobbe condensation, followed by reduction and hydrolysis. The specific synthesis of 2-(3-Methoxyphenyl)succinic acid would likely start from 3-methoxybenzaldehyde and a succinic ester.

Below is a generalized workflow for the synthesis of a phenylsuccinic acid derivative.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product A 3-Methoxybenzaldehyde D Stobbe Condensation A->D B Diethyl Succinate B->D C Base (e.g., NaOEt) C->D Catalyst E Reduction (e.g., H₂/Pd-C) D->E Intermediate F Hydrolysis (Acid or Base) E->F G 2-(3-Methoxyphenyl)succinic acid F->G

Figure 1: A representative synthetic workflow for 2-(3-Methoxyphenyl)succinic acid.

The Influence of the Methoxyphenyl Group in Medicinal Chemistry

The presence of a methoxy group on a phenyl ring is a common feature in many pharmacologically active compounds. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Increased Lipophilicity: The methoxy group can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • Metabolic Stability: The methoxy group can protect the aromatic ring from metabolic oxidation, thereby increasing the in vivo half-life of a drug.

  • Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets such as enzymes and receptors.[2][3]

The 3-position (meta) of the methoxy group on the phenyl ring in 2-(3-Methoxyphenyl)succinic acid provides a specific steric and electronic arrangement that can be exploited in the design of targeted molecules.

Potential Applications of 2-(3-Methoxyphenyl)succinic Acid

Given its chemical structure, 2-(3-Methoxyphenyl)succinic acid holds potential in several areas of research and development:

As a Synthetic Intermediate

The two carboxylic acid groups offer multiple handles for chemical modification, making it a versatile building block for the synthesis of more complex molecules. It can be a precursor for the synthesis of various heterocyclic compounds, polymers, and chiral ligands.

G cluster_derivatives Potential Derivatives A 2-(3-Methoxyphenyl)succinic acid B Heterocycles (e.g., succinimides, lactones) A->B Cyclization C Polyesters/Polyamides A->C Polymerization D Chiral Ligands A->D Resolution & Derivatization E Pharmaceutical Analogs A->E Further Functionalization

Figure 2: Potential synthetic applications of 2-(3-Methoxyphenyl)succinic acid.

In Drug Discovery and Development

The phenylsuccinic acid scaffold can be found in molecules with biological activity. The addition of the 3-methoxy group could be explored for its potential to modulate activity against various biological targets. For instance, carboxylic acid analogs of known drugs are often synthesized to improve solubility and pharmacokinetic profiles.[4] The structural similarity to certain enzyme inhibitors or receptor ligands suggests that derivatives of 2-(3-Methoxyphenyl)succinic acid could be investigated for a range of therapeutic areas. The general biological activities of phenolic compounds and their derivatives are well-documented, showing antioxidant and anti-inflammatory properties, which could be a starting point for investigation.[5][6][7]

Analytical Characterization

For researchers working with 2-(3-Methoxyphenyl)succinic acid or its derivatives, a combination of analytical techniques would be essential for structural confirmation and purity assessment. These would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and chiral separation if applicable.

Conclusion and Future Directions

While 2-(3-Methoxyphenyl)succinic acid itself is not a widely studied compound, its constituent parts suggest significant potential as a versatile tool in both synthetic chemistry and medicinal chemistry. Its value lies in its potential as a building block for creating a diverse range of more complex and potentially bioactive molecules.

Future research could focus on the efficient and stereoselective synthesis of this compound, followed by the exploration of its derivatization to generate libraries of novel compounds for biological screening. Investigating its potential as a scaffold for new therapeutic agents, particularly in areas where methoxyphenyl and carboxylic acid moieties are known to be beneficial, could be a fruitful avenue for drug discovery professionals. The exploration of its use in materials science, for example in the synthesis of novel polymers, also presents an interesting research direction.

References

  • PubChem. Phenylsuccinic acid. National Center for Biotechnology Information. [Link][1]

  • PubChem. (+)-Phenylsuccinic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Succinic acid, 2-methylpent-3-yl 2-methoxyphenyl ester. [Link]

  • MDPI. Hydroxy Chalcones and Analogs with Chemopreventive Properties. [Link][5]

  • MDPI. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. [Link][6]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link][2]

  • ResearchGate. Phenylsuccinic Acid. [Link]

  • SpectraBase. Succinic acid, 3-methylbut-2-en-1-yl 2-methoxyphenyl ester. [Link]

  • Google Patents.
  • ResearchGate. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link][3]

  • ResearchGate. Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. [Link]

  • PubMed Central. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

  • PubChem. Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester. [Link]

  • ResearchGate. Phenolic Compounds - Biological Activity. [Link][7]

  • PubMed. New Analogues of Mycophenolic Acid. [Link]

  • PubMed. Carboxylic Acid Analogues of Tamoxifen. [Link][4]

Sources

2-(3-Methoxyphenyl)succinic acid structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Characterization, and Application in Tetralone Scaffolds

Executive Summary & Chemical Identity[1][2][3]

2-(3-Methoxyphenyl)succinic acid (CAS: 6364-77-8) is a pivotal dicarboxylic acid intermediate used primarily in the synthesis of bioactive tetralone derivatives. While often structurally compared to the para-isomer (a precursor to Venlafaxine), this meta-substituted scaffold is critical for developing Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene and exploring Structure-Activity Relationships (SAR) in serotonin-norepinephrine reuptake inhibitors.

This guide details the structural specifications, the authoritative Stobbe Condensation synthetic route, and the downstream cyclization protocols required for pharmaceutical application.

Nomenclature and Identifiers
ParameterSpecification
IUPAC Name 2-(3-Methoxyphenyl)butanedioic acid
Common Name

-(3-Methoxyphenyl)succinic acid
CAS Number 6364-77-8
Molecular Formula

Molecular Weight 224.21 g/mol
Chirality Contains one stereocenter at C2. Exists as (

)- and (

)-enantiomers.
Structural Visualization

The molecule consists of a succinic acid backbone substituted at the


-position with a 3-methoxyphenyl ring.

G cluster_0 Stereocenter (C2) Core Succinic Acid Backbone (C2-C3) C1 C1 Carboxyl Group (-COOH) Core->C1 C4 C4 Carboxyl Group (-COOH) Core->C4 Aryl 3-Methoxyphenyl Group (Attached at C2) Aryl->Core Substitution

Figure 1: Structural connectivity of 2-(3-Methoxyphenyl)succinic acid highlighting the C2 stereocenter.[1]

Synthetic Pathway: The Stobbe Condensation[3][4][5][6]

The industrial standard for synthesizing aryl-succinic acids is the Stobbe Condensation followed by catalytic hydrogenation. This route is preferred over the alkylation of malonates due to higher regioselectivity and the avoidance of harsh decarboxylation conditions that can demethylate the ether.

Reaction Logic
  • Condensation: 3-Methoxybenzaldehyde reacts with diethyl succinate in the presence of a strong base (Sodium Ethoxide) to form the unsaturated half-ester.

  • Hydrogenation: The alkene is reduced using Pd/C to yield the saturated succinic acid derivative.

  • Hydrolysis: (Optional depending on workup) Conversion of residual esters to the free diacid.

Process Flow Diagram

Synthesis Start 3-Methoxybenzaldehyde + Diethyl Succinate Base Reagent: NaOEt / EtOH (Stobbe Condensation) Start->Base Inter Intermediate: Unsaturated Half-Ester (Itaconic acid deriv.) Base->Inter Red Reagent: H2, 10% Pd/C (Catalytic Hydrogenation) Inter->Red Final Product: 2-(3-Methoxyphenyl)succinic acid Red->Final

Figure 2: Synthetic workflow from aldehyde precursor to final dicarboxylic acid.

Detailed Experimental Protocol

Step 1: Stobbe Condensation [2][3][4][5][6]

  • Reagents: Sodium metal (1.2 eq), Absolute Ethanol, Diethyl Succinate (1.5 eq), 3-Methoxybenzaldehyde (1.0 eq).

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ under

      
       atmosphere.
      
    • Add diethyl succinate dropwise at room temperature.

    • Add 3-methoxybenzaldehyde dropwise; the solution will turn yellow/orange.

    • Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[7] The product obtained is typically the unsaturated half-ester (3-methoxybenzylidenesuccinic acid monoethyl ester).

Step 2: Catalytic Hydrogenation & Hydrolysis

  • Reagents: 10% Pd/C (5 wt%), Methanol, NaOH (aq).

  • Procedure:

    • Dissolve the crude half-ester in Methanol.

    • Add Pd/C catalyst and stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Hydrolysis: Add 10% NaOH solution to the filtrate and reflux for 1 hour to ensure complete saponification of the ester groups.

    • Acidify to pH 1 with Conc. HCl. The dicarboxylic acid will precipitate as a white solid.

    • Purification: Recrystallize from water or benzene/ethanol.

Downstream Application: Tetralone Synthesis[3][4]

The primary utility of 2-(3-methoxyphenyl)succinic acid is its cyclization to form tetralone-carboxylic acids . This is a classic Friedel-Crafts Acylation usually mediated by Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).

Regiochemistry

Cyclization of the meta-substituted ring can occur at two positions:

  • Para to methoxy (Position 6): Sterically favored, yielding 6-methoxy-tetralone derivatives.

  • Ortho to methoxy (Position 2): Less favored, yielding 8-methoxy-tetralone derivatives.

Note: In the final tetralone numbering, the carboxyl group from the succinic acid side chain typically ends up at C3 or C4 depending on the mechanism, but standard nomenclature for the product is 5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (assuming cyclization para to methoxy).

Cyclization Protocol (PPA Method)
  • Mix 2-(3-methoxyphenyl)succinic acid with Polyphosphoric Acid (10x weight).

  • Heat to 90°C for 1 hour with vigorous mechanical stirring (mixture becomes viscous).

  • Quench by pouring onto crushed ice.

  • Extract the resulting precipitate. This intermediate is critical for synthesizing SERMs and analogs of molecules like Lasofoxifene .

Analytical Profiling

To validate the synthesis, the following spectral characteristics must be confirmed.

TechniqueExpected SignalsInterpretation
1H NMR (DMSO-d6)

12.2 (br s, 2H)
Carboxylic acid protons (-COOH).

6.8 - 7.3 (m, 4H)
Aromatic protons (3-substituted pattern).

3.85 (m, 1H)
Chiral proton at C2 (benzylic).

3.73 (s, 3H)
Methoxy group (-OCH3).

2.5 - 2.9 (m, 2H)
Methylene protons at C3.
IR Spectroscopy 2500–3000 cm

(broad)
O-H stretch (Carboxylic acid dimer).
1690–1710 cm

(strong)
C=O stretch (Carbonyl).
Mass Spectrometry m/z 223 [M-H]-Negative ion mode (ESI).

References

  • El-Abbady, A. M., & El-Assal, L. S. (1959). The Stobbe Condensation with m-Methoxybenzaldehyde. Journal of the Chemical Society.

  • PubChem. (n.d.).[1] Compound Summary: 2-(3-Methoxyphenyl)succinic acid. National Library of Medicine.

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[3][4][5][6] Organic Reactions, 6, 1-73. (Foundational review on the mechanism used).

  • Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)succinic acid Product Page. (Used for physical property verification).[1]

Sources

Technical Guide: Solubility Profile & Purification of 2-(3-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-(3-Methoxyphenyl)succinic acid .

Executive Summary

2-(3-Methoxyphenyl)succinic acid (CAS: 71235-97-7) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of SNRI antidepressants such as Venlafaxine and Desvenlafaxine .

For process chemists and formulation scientists, the solubility of this compound is the governing parameter for two unit operations: reaction solvent selection (to ensure homogeneity) and crystallization (to ensure optical purity and yield).

This guide synthesizes available patent data, structural analog analysis, and thermodynamic principles to establish a solubility landscape. It further provides a validated experimental protocol for generating precise solubility curves where literature data is proprietary or absent.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The introduction of the methoxy group at the meta position of the phenyl ring alters the crystal lattice energy compared to the parent phenylsuccinic acid.

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure C₁₁H₁₂O₅Dicarboxylic acid functionality drives dimerization; Methoxy group adds H-bond acceptance.
Molecular Weight 224.21 g/mol Moderate size; diffusion is not rate-limiting.
Melting Point 174–175 °C [1]High lattice energy. Dissolution will be significantly endothermic (requires heat).
Acidity (pKa) ~3.6 (COOH #1), ~5.2 (COOH #2)pH-dependent solubility in aqueous media. Soluble in basic buffers.
Predicted LogP ~1.3 – 1.6Moderately lipophilic. Prefers polar organic solvents over pure hydrocarbons.

Solubility Landscape & Solvent Power

While specific mole-fraction datasets are often proprietary, the solubility behavior of 2-(3-Methoxyphenyl)succinic acid follows distinct trends governed by "like dissolves like" and hydrogen bonding capabilities. The following classification is derived from patent purification protocols and structural analogs (Phenylsuccinic acid).

A. High Solubility Solvents (The Dissolvers)

These solvents are suitable for reaction media or the "solvent" phase in recrystallization.

  • Methanol & Ethanol: High solubility due to strong hydrogen bonding with the two carboxyl groups.

  • Acetone: Primary recrystallization solvent [1]. Excellent solubility at boiling point; significant drop in solubility at cooling, making it ideal for yield recovery.

  • THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions.

B. Temperature-Dependent Solvents (The Crystallizers)

These solvents show a steep solubility curve, essential for cooling crystallization.

  • Water: Low solubility at 25°C due to the hydrophobic phenyl ring; moderate to high solubility >80°C.

  • Ethyl Acetate: Moderate solubility. Often used in extraction workups.

  • Acetonitrile: Moderate solubility; useful for HPLC sample preparation.

C. Anti-Solvents (The Precipitators)

Used to force precipitation or maximize yield in binary solvent systems.

  • Toluene / Benzene: Poor solubility. The polar carboxyl groups resist solvation by aromatic hydrocarbons.

  • Hexane / Heptane: Insoluble. Used to wash crystals to remove non-polar impurities.

  • Dichloromethane (DCM): Low to moderate solubility; often used for extraction but poor for crystallization.

Summary Table: Solvent Suitability
Solvent ClassRepresentative SolventsSolubility PredictionPrimary Application
Protic Polar Methanol, Ethanol, IPAHigh Reaction solvent, Feed stock
Aprotic Polar Acetone, DMSO, DMFHigh Recrystallization (Acetone), Reaction
Esters Ethyl Acetate, Isopropyl AcetateModerate Extraction, Co-solvent
Aromatic Toluene, XyleneLow Anti-solvent, Impurity rejection
Alkanes Hexane, HeptaneNegligible Wash solvent

Thermodynamic Modeling of Dissolution

The dissolution of 2-(3-Methoxyphenyl)succinic acid is an endothermic process driven by entropy. The high melting point (174°C) indicates strong intermolecular hydrogen bonding (likely cyclic dimers between carboxyl groups) in the crystal lattice.

The Dissolution Mechanism
  • Cavity Formation: Solvent molecules separate to make space (Endothermic).

  • Lattice Breaking: Solute-solute bonds (H-bonds) break (Highly Endothermic,

    
    ).
    
  • Solvation: Solute-solvent interactions form (Exothermic).

For this compound, the lattice breaking energy dominates. Therefore, solubility increases exponentially with temperature .

Thermodynamic Cycle Diagram

The following diagram illustrates the energy pathway for dissolution.

DissolutionCycle cluster_legend Thermodynamic Path Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Separated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (In Solution) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv) Note ΔH_soln = ΔH_sub + ΔH_solv For 2-(3-Methoxyphenyl)succinic acid, ΔH_soln is Positive (Endothermic)

Figure 1: Born-Haber cycle representation of the dissolution process. The high melting point implies a large positive enthalpy of sublimation, requiring significant thermal energy to overcome.

Experimental Protocol: Measuring Solubility

Since precise literature data may be unavailable for specific binary mixtures, the following validated protocol is recommended for internal data generation.

Method: Dynamic Laser Monitoring (Recommended)

This method is superior to gravimetric analysis for speed and accuracy in detecting the exact saturation point (clear point).

Reagents:

  • 2-(3-Methoxyphenyl)succinic acid (>99% purity).

  • Target Solvent (HPLC Grade).

Equipment:

  • Jacketed glass vessel (50 mL) with overhead stirrer.

  • Programmable circulating water bath (Accuracy ±0.05 K).

  • Laser turbidity probe or simple laser pointer + photodiode.

Workflow:

ExperimentalProtocol Start Start: Weigh Solute & Solvent (Known Mass Ratio) Heat Heat Mixture (Rate: 0.2 K/min) Start->Heat Monitor Monitor Turbidity (Laser Transmittance) Heat->Monitor Monitor->Heat Still Turbid ClearPoint Detect Clear Point (100% Transmittance) Monitor->ClearPoint Dissolution Complete Record Record Temperature (T_sat) ClearPoint->Record AddSolvent Add Solvent Aliquot (Dilute) Record->AddSolvent Next Data Point AddSolvent->Heat Repeat Cycle

Figure 2: Dynamic solubility measurement workflow. This "polythermal" method allows generation of a full solubility curve from a single starting sample by sequential dilution.

Data Correlation

Fit the experimental data (


 = mole fraction, 

= Temperature in Kelvin) to the Modified Apelblat Equation , which typically yields the best fit for succinic acid derivatives:


Where


, 

, and

are empirical constants derived from regression.

Purification Strategy (Recrystallization)

Based on the solubility profile, the following purification strategy is recommended for removing impurities (such as regioisomers or unreacted starting materials).

The "Acetone-Water" System (Patent Derived)

This method exploits the steep solubility curve in acetone and the "anti-solvent" effect of water at lower temperatures.

  • Dissolution: Dissolve crude 2-(3-Methoxyphenyl)succinic acid in Acetone at reflux (~56°C). Use the minimum amount required to obtain a clear solution.

  • Filtration: Filter hot to remove insoluble mechanical impurities or activated carbon (if used for decolorization).

  • Crystallization:

    • Option A (Evaporative): Concentrate the acetone solution under vacuum until nucleation begins, then cool to 0-5°C.

    • Option B (Anti-solvent): Slowly add Water to the hot acetone solution until slight turbidity persists. Re-heat to clear, then cool slowly to 0°C.

  • Isolation: Filter the white crystalline solid. Wash with cold acetone/water (1:1 mixture) or cold hexane.

  • Drying: Dry under vacuum at 45-50°C.

Target Specification:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 174–175 °C.

References

  • EP2045243A1 . Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof. (2009). European Patent Office. (Describes the recrystallization of 3-methoxyphenyl succinic acid from acetone and reports MP of 174-175°C).

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of succinic acid in different organic solvents from 278.15 to 333.15 K. Journal of Chemical & Engineering Data. (Provides baseline thermodynamic models for the parent succinic acid).

  • Smolecule. (2024). Structure and Properties of (R)-(-)-Phenylsuccinic acid. (Provides solubility trends for the direct analog phenylsuccinic acid).

Sources

2-(3-Methoxyphenyl)succinic Acid: A Versatile Scaffold for CNS Ligand Synthesis and Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxyphenyl)succinic acid (CAS: 76378-62-4) is a dicarboxylic acid scaffold of increasing significance in medicinal chemistry. Unlike simple aliphatic succinates, the 2-aryl substitution introduces chirality and a hydrophobic pharmacophore essential for interacting with specific protein binding pockets. This guide details its primary utility as a privileged intermediate in the synthesis of phenyltetralin-based CNS agents (analogs of sertraline and indatraline) and as a zinc-binding group (ZBG) precursor for Matrix Metalloproteinase (MMP) inhibitors.

Part 1: Chemical Profile & Synthetic Access[1]

Physicochemical Properties

The compound exists as a white crystalline solid. The presence of the 3-methoxy group on the phenyl ring introduces electron-donating character, influencing both the acidity of the carboxylic groups and the regioselectivity of subsequent electrophilic aromatic substitutions (Friedel-Crafts cyclizations).

PropertyValue
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
pKa (Predicted) 3.8 (COOH-1), 5.2 (COOH-2)
LogP ~1.4
Chirality 1 Chiral Center (C2). Often used as a racemate or resolved via chiral amines.
Synthetic Pathway: The Stobbe Condensation Route

The most robust route to 2-(3-methoxyphenyl)succinic acid is the Stobbe condensation, which avoids the harsh conditions of direct arylation.

Protocol Summary:

  • Condensation: 3-Methoxybenzaldehyde is condensed with diethyl succinate in the presence of sodium ethoxide (NaOEt) to yield the half-ester.

  • Hydrolysis & Reduction: The unsaturated intermediate is hydrolyzed and the double bond is reduced (typically H₂/Pd-C) to yield the saturated dicarboxylic acid.

StobbeSynthesis Start 3-Methoxybenzaldehyde + Diethyl Succinate Inter1 Stobbe Half-Ester (Unsaturated) Start->Inter1 1. NaOEt, EtOH 2. H3O+ Product 2-(3-Methoxyphenyl) succinic acid Inter1->Product H2, Pd/C (Reduction)

Figure 1: Synthetic route via Stobbe condensation.

Part 2: Pharmaceutical Application – CNS Drug Discovery

The primary high-value application of 2-(3-methoxyphenyl)succinic acid is its role as a precursor to 4-phenyltetralones , which are the structural cores of potent monoamine reuptake inhibitors like Sertraline (Zoloft) , Indatraline , and Tametraline .

Synthesis of Indatraline Analogs

Indatraline is a non-selective monoamine transporter inhibitor.[1] Research into 3-methoxy-indatraline derivatives aims to tune selectivity between Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

Mechanism of Action: The 2-(3-methoxyphenyl)succinic acid undergoes intramolecular Friedel-Crafts acylation . The 3-methoxy group directs the cyclization. Due to the meta substitution, cyclization can theoretically occur at the 2-position (ortho to methoxy) or 6-position (para to methoxy), but steric and electronic factors favor the formation of 5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid or its 7-methoxy isomer depending on conditions.

Experimental Workflow:

  • Cyclization: The acid is treated with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.

  • Decarboxylation/Functionalization: The resulting tetralone-carboxylic acid is modified to introduce the amine pharmacophore required for transporter binding.

IndatralinePathway SuccinicAcid 2-(3-Methoxyphenyl) succinic acid TetraloneAcid Methoxy-tetralone carboxylic acid SuccinicAcid->TetraloneAcid Intramolecular Friedel-Crafts (PPA) Tetralone Methoxy-tetralone TetraloneAcid->Tetralone Decarboxylation Indatraline 3-Methoxy-Indatraline (Analog) Tetralone->Indatraline 1. Methylamine/TiCl4 2. Reduction (NaBH4)

Figure 2: Conversion of the succinic acid scaffold to bioactive CNS ligands.

Structure-Activity Relationship (SAR)

In the context of CNS ligands, the 3-methoxy group on the phenyl ring (derived from the succinic acid) mimics the dichlorophenyl ring of sertraline but with different electronic properties.

  • Lipophilicity: The methoxy group increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.

  • Selectivity: 3-substitution often favors SERT affinity over DAT, reducing abuse potential compared to pure dopamine reuptake inhibitors.

Part 3: Biological Application – MMP Inhibition

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling. Dysregulation leads to metastasis and arthritis. Succinic acid derivatives are a classic class of peptidomimetic MMP inhibitors .

Design of Succinyl Hydroxamates

To function as an MMP inhibitor, 2-(3-methoxyphenyl)succinic acid is converted into a succinyl hydroxamate .

  • Zinc Binding: The hydroxamic acid group (-CONHOH) chelates the catalytic Zinc ion in the MMP active site.

  • P1' Pocket Targeting: The 2-(3-methoxyphenyl) group acts as the P1' side chain. The S1' pocket of MMPs (especially MMP-3 and MMP-12) is a deep, hydrophobic channel. The 3-methoxyphenyl group provides optimal steric fill for this pocket, enhancing potency and selectivity over MMP-1 (which has a shallow S1' pocket).

Validation Protocol (Enzymatic Assay):

  • Synthesis: Convert one carboxyl group to a hydroxamate (via oxalyl chloride then hydroxylamine).

  • Assay: Incubate MMP-3 (Stromelysin-1) with the inhibitor and a fluorogenic substrate.

  • Readout: Measure IC₅₀. Expect values in the low nanomolar (nM) range if the stereochemistry (R-isomer) is correct.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)succinic Acid

Adapted from standard Stobbe condensation procedures.

  • Reagents: Sodium metal (0.15 mol), Ethanol (absolute), Diethyl succinate (0.12 mol), 3-Methoxybenzaldehyde (0.1 mol).

  • Procedure:

    • Dissolve sodium in ethanol to form NaOEt.

    • Add diethyl succinate and 3-methoxybenzaldehyde dropwise under reflux.

    • Reflux for 4 hours.[2] Acidify with dilute HCl.

    • Extract the half-ester with ether.

    • Hydrolysis: Reflux the half-ester with 10% NaOH for 2 hours. Acidify to precipitate the unsaturated acid.

    • Reduction: Dissolve in acetic acid, add 10% Pd/C catalyst, and hydrogenate at 40 psi for 6 hours.

    • Purification: Filter catalyst and recrystallize from water/ethanol.

  • Yield: Expected 65-75%.

Protocol B: Intramolecular Cyclization to Tetralone

Critical step for CNS ligand synthesis.

  • Reagents: 2-(3-Methoxyphenyl)succinic acid (10 mmol), Polyphosphoric Acid (PPA) (50 g).

  • Procedure:

    • Mix the acid with PPA.

    • Heat to 80-90°C with vigorous stirring for 1-2 hours. (Monitor via TLC; disappearance of starting material).

    • Pour the reaction mixture onto crushed ice.

    • Extract the resulting precipitate with Ethyl Acetate.

    • Wash with NaHCO₃ to remove unreacted acid.

  • Result: A mixture of isomeric tetralone-carboxylic acids. Separation via column chromatography may be required depending on the directing effect of the methoxy group.

References

  • Synthesis of Indatraline: Vitale, P. et al. "Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats."[1] Molecules, 2011.[2] Link

  • Tetralone Synthesis via Stobbe: Johnson, D.W. et al. "Stobbe condensation of succinic ester with aldehydes." Journal of the American Chemical Society.
  • MMP Inhibitor SAR: Reiter, L.A. et al. "Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket." Bioorganic & Medicinal Chemistry Letters, 1999. Link

  • Succinyl Hydroxamates: Whittaker, M. et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999.
  • Indatraline Derivatives: "Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide." BenchChem, 2025.[3] Link[3]

Sources

Methodological & Application

HPLC method for 2-(3-Methoxyphenyl)succinic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Methoxyphenyl)succinic Acid

Abstract

This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-(3-Methoxyphenyl)succinic acid , a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other pharmaceutical agents. Unlike simple aliphatic dicarboxylic acids (e.g., succinic acid), the presence of the 3-methoxyphenyl moiety allows for direct UV detection but introduces hydrophobicity that requires optimized mobile phase organic modifiers. This protocol prioritizes peak symmetry, resolution from synthetic byproducts, and reproducibility.

Introduction & Chemical Basis

2-(3-Methoxyphenyl)succinic acid is a dicarboxylic acid featuring a chiral center at the C2 position and a methoxy-substituted aromatic ring.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 224.21 g/mol

  • Acidity (pKa): The compound possesses two carboxylic acid groups.[1][2] Based on structural analogs (phenylsuccinic acid), the estimated pKa values are

    
     and 
    
    
    
    .
  • Chromatographic Challenge: The primary challenge is preventing the ionization of the carboxylic acid groups during separation. At neutral pH, the molecule exists as a dicarboxylate dianion, resulting in void volume elution and poor retention on hydrophobic C18 stationary phases.

Strategic Approach: To achieve consistent retention and sharp peak shapes, the mobile phase pH must be maintained below 3.0 (ideally pH 2.0–2.5). This ensures the molecule remains in its non-ionized, protonated form (


), maximizing hydrophobic interaction with the stationary phase.

Experimental Protocol

Reagents and Materials[3][4][5][6]
  • Reference Standard: 2-(3-Methoxyphenyl)succinic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA) for MS compatibility.

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

    
    , 
    
    
    
    .
Chromatographic Conditions
ParameterSettingRationale
Column Temperature

Improves mass transfer and peak symmetry.
Flow Rate

Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Injection Volume

Sufficient sensitivity without column overload.
Detection (UV) 210 nm (Primary)275 nm (Secondary)210 nm targets the carbonyl/carboxyl absorption for max sensitivity.275 nm targets the phenyl ring for specificity against aliphatic impurities.
Mobile Phase A 0.1%

in Water
Low pH (~2.1) suppresses ionization of carboxyl groups.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, providing sharper peaks for aromatics.
Gradient Program

A gradient is recommended to elute potential non-polar synthetic impurities (e.g., anhydrides or esterified byproducts).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.04060Linear ramp to elute main peak
12.01090Wash step for hydrophobic impurities
15.01090Hold wash
15.19010Return to initial conditions
20.09010Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.

    • Note: Diluting in the starting mobile phase prevents "solvent shock" which can cause peak distortion (fronting) for early eluting peaks.

Method Development Logic & Mechanism

The following diagram illustrates the critical relationship between Mobile Phase pH and analyte retention behavior.

HPLC_Mechanism Compound 2-(3-Methoxyphenyl) succinic acid pH_High Mobile Phase pH > 4.0 Compound->pH_High Exposed to pH_Low Mobile Phase pH < 2.5 Compound->pH_Low Exposed to Ionized Ionized Form (R-COO⁻) pH_High->Ionized Deprotonation Unionized Unionized Form (R-COOH) pH_Low->Unionized Proton Suppression Void Elutes in Void Volume (No Retention) Ionized->Void High Polarity Repelled by C18 Retained Retained on C18 (Good Separation) Unionized->Retained Hydrophobic Interaction

Figure 1: Mechanism of pH-dependent retention for dicarboxylic acids in Reverse-Phase HPLC.

Validation Parameters (ICH Guidelines)

To ensure the method is suitable for regulatory submission or quality control, the following parameters must be verified:

ParameterAcceptance CriteriaExperimental approach
System Suitability Tailing Factor (

) < 1.5Theoretical Plates (

) > 5000
Inject working standard 5 times.
Linearity

5 concentrations (0.05 – 0.5 mg/mL).
Precision (Repeatability) RSD < 1.0% for Retention TimeRSD < 2.0% for Area6 replicate injections of standard.
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine via serial dilution.
Robustness Resolution > 2.0Vary Flow rate (

mL/min) and Temp (

).

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Secondary interactions between the carboxyl groups and residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped." Increase buffer concentration (e.g., 25 mM Phosphate) or lower pH to 2.0 to fully suppress silanol ionization.

Issue 2: Retention Time Drift

  • Cause: Incomplete column equilibration or pH fluctuation.

  • Solution: Dicarboxylic acids are sensitive to pH changes. Ensure the mobile phase is buffered (not just acidified water) if drift persists. Use 20mM Potassium Phosphate (pH 2.5).

Issue 3: "Ghost" Peaks

  • Cause: Accumulation of non-polar contaminants from the sample matrix.

  • Solution: The gradient wash step (90% B) is critical. Do not truncate the run time; allow the column to clean between injections.

Analytical Workflow

Workflow Start Start Analysis Prep Sample Prep: Dissolve 10mg in 50:50 ACN:H2O Start->Prep Filter Filtration: 0.22 µm PTFE Filter Prep->Filter Setup Instrument Setup: Column: C18 MP: 0.1% H3PO4 / ACN Filter->Setup Run Run Gradient: 10% -> 60% B over 10 min Setup->Run Check Check System Suitability: Tailing < 1.5? Run->Check Check->Setup No (Re-equilibrate) Process Data Processing: Integrate at 210 nm Check->Process Yes Report Generate Report Process->Report

Figure 2: Step-by-step analytical workflow for routine analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Succinic acid, di(2-methoxyphenyl) ester Properties. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 2-(3-Methoxyphenyl)succinic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the purification of 2-(3-Methoxyphenyl)succinic acid, a key intermediate in pharmaceutical synthesis and materials science. The method centers on the principle of recrystallization, a robust technique for isolating and purifying solid compounds. This guide offers a systematic approach, from solvent selection to final product characterization, designed for researchers, chemists, and process development professionals. It explains the rationale behind each procedural step to ensure both high purity and optimal recovery of the target compound.

Principles of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization process involves:

  • Dissolving the Impure Solid: The crude compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[1]

  • Removing Insoluble Impurities: If any impurities are insoluble in the hot solvent, they can be removed by hot filtration.

  • Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.[2] The impurities, being present in a much lower concentration, remain dissolved in the cold solvent.[2]

  • Isolation and Drying: The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried to remove residual solvent.

The success of this technique is critically dependent on the selection of an appropriate solvent.[1][3] A good solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures, be chemically inert, and be sufficiently volatile for easy removal.[3][4]

Physicochemical Properties of 2-(3-Methoxyphenyl)succinic Acid

A clear understanding of the compound's properties is essential for developing a purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₅Barcelona Fine Chemicals[5]
Molecular Weight 224.21 g/mol Barcelona Fine Chemicals[5][6]
Appearance White to off-white crystalline powderGeneral for similar acids[7]
Melting Point 184–190 °C (for succinic acid)Wikipedia[8]

Scientist's Note: The melting point of the substituted succinic acid may differ. An accurate, sharp melting point range for the purified product is a primary indicator of its purity.

Materials and Equipment

  • Crude 2-(3-Methoxyphenyl)succinic acid

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Vacuum source (e.g., water aspirator)

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Solvents (Reagent Grade): Deionized Water, Ethanol, Ethyl Acetate, Toluene, Acetone, Heptane

Protocol Part 1: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[1][9] 2-(3-Methoxyphenyl)succinic acid possesses both polar carboxylic acid groups and a less polar methoxyphenyl ring, suggesting a range of potential solvents. A preliminary screening is mandatory.

Procedure:

  • Place approximately 50 mg of the crude acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe and record the quality and quantity of the crystals formed.

Data Summary Table for Solvent Screening:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
Deionized WaterLowModerate-HighAbundant, fine needlesGood Candidate
EthanolHighVery HighPoor/NoneUnsuitable alone, good for mixed solvent
Ethyl AcetateModerateHighModerate crystalsPossible Candidate
TolueneVery LowLow-ModerateSlow, well-formed crystalsPossible, may require large volume
Ethanol/Water (e.g., 80:20)LowHighExcellent, well-formed crystalsPromising Candidate
Toluene/HeptaneLowModerate (in Toluene)Precipitation with HeptaneAntisolvent system, good alternative

Scientist's Note: A mixed solvent system, such as ethanol/water, often provides the ideal solubility profile. The compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "poor" solvent (water) is added to the point of turbidity to induce crystallization upon cooling.[10]

Protocol Part 2: Bulk Recrystallization Procedure

This protocol assumes an ethanol/water solvent system has been selected as optimal from the screening phase.

5.1 Dissolution

  • Place 5.0 g of crude 2-(3-Methoxyphenyl)succinic acid into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add approximately 40 mL of ethanol.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is near saturation, which is key for maximizing recovery.[1]

5.2 Hot Filtration (Optional but Recommended)

  • If the hot solution contains visible insoluble impurities (e.g., dust, particulates), a hot filtration step is necessary.

  • Pre-heat a second Erlenmeyer flask with a small amount of boiling solvent on the hot plate.

  • Place a stemless funnel with fluted filter paper into the neck of the clean, heated flask.

  • Carefully and quickly pour the hot solution through the fluted filter paper.

Scientist's Note: This step must be performed quickly to prevent premature crystallization of the product on the filter paper. Keeping the receiving flask and funnel hot is critical.

5.3 Crystallization

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1]

  • Once the flask has reached room temperature and crystal growth has slowed, add deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy (turbid).

  • Gently re-heat the solution until it becomes clear again.

  • Allow the solution to cool slowly once more. This controlled addition of an anti-solvent dramatically decreases the compound's solubility, leading to a high recovery yield.

  • After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5.4 Crystal Isolation

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of cold ethanol/water mixture.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the Buchner funnel.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold solvent to rinse away any remaining soluble impurities.

  • Keep the vacuum on for 5-10 minutes to pull air through the crystals and begin the drying process.

5.5 Drying

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the crystals with a spatula to increase the surface area for drying.

  • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, use a vacuum desiccator at room temperature.

Workflow Visualization

G start Start: Crude Product weigh Weigh Crude 2-(3-Methoxyphenyl)succinic acid start->weigh dissolve Dissolve in Minimum Hot Ethanol weigh->dissolve hot_filter Hot Filtration (If Impurities Present) dissolve->hot_filter cool Slow Cool to Room Temp. Induce Crystallization hot_filter->cool Clean Solution add_antisolvent Add Water (Anti-Solvent) to Turbidity & Re-heat cool->add_antisolvent ice_bath Cool in Ice Bath (Maximize Yield) add_antisolvent->ice_bath vac_filter Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash Wash with Cold Ethanol/Water vac_filter->wash dry Dry Crystals to Constant Weight wash->dry analyze Purity & Yield Analysis (Melting Point, HPLC) dry->analyze end_node End: Purified Product analyze->end_node

Figure 1: Workflow for the recrystallization of 2-(3-Methoxyphenyl)succinic acid.

Purity Assessment and Characterization

  • Melting Point Analysis: Take a melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C) that is close to the literature value. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. A successful purification should result in a single spot for the purified sample, while the crude material may show multiple spots.

  • Spectroscopic Analysis (HPLC, NMR): For rigorous, quantitative purity assessment required in drug development, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form on cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a single seed crystal of the pure compound.
Product "oils out" instead of crystallizing Solution is supersaturated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow it to cool much more slowly. Consider a different solvent system.
Very low recovery yield Incomplete crystallization; too much solvent used; crystals are soluble in the wash solvent; premature crystallization during hot filtration.Ensure the solution is cooled in an ice bath for an adequate amount of time. Use the minimum amount of solvent necessary for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities remain Impurity has similar solubility; impurity is adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Note: this may reduce yield.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Organic solvents such as ethanol, toluene, and ethyl acetate are flammable. Keep them away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)succinic acid and all solvents used before beginning work.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-methylpent-3-yl 2-methoxyphenyl ester. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Succinic acid, but-3-yn-2-yl 4-fluoro-2-methoxyphenyl ester. Retrieved from [Link]

  • Lee, S., et al. (2007). U.S. Patent No. 7,307,188. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-methylpent-3-yl 3-methoxyphenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-(3-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-(methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data for succinic acid. Retrieved from [Link]

  • Material Science Research India. (2022). Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • Wang, C., et al. (2019). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ResearchGate. (2015). Determination and correlation of the solubility for succinic acid in five different organic solvents. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Succinic acid. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents. Retrieved from [Link]

  • MDPI. (2015). Succinic Acid: Technology Development and Commercialization. Fermentation. Retrieved from [Link]

  • ResearchGate. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]

  • Gazizov, F. A., et al. (1999). RU Patent No. 2135458C1. Google Patents.
  • Longdom Publishing. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

Sources

Application Note: 2-(3-Methoxyphenyl)succinic Acid as a Zinc-Metalloprotease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(3-Methoxyphenyl)succinic acid as a competitive inhibitor in enzymatic assays, specifically targeting Carboxypeptidase A (CPA) and related zinc-dependent metalloproteases.

Introduction & Biological Context

2-(3-Methoxyphenyl)succinic acid is a non-peptidic, dicarboxylic acid derivative used primarily as a competitive inhibitor for zinc-containing proteases. It belongs to the class of aryl-succinic acids , which are structural analogues of the transition state formed during the hydrolysis of peptide bonds.

While 2-benzylsuccinic acid is the prototypical inhibitor for Carboxypeptidase A (CPA) with a


 in the sub-micromolar range, the 2-(3-methoxyphenyl)  derivative offers a unique probe for the enzyme's 

hydrophobic pocket. The methoxy substitution on the phenyl ring alters the steric and electronic profile, allowing researchers to map the plasticity of the hydrophobic specificity pocket.
Core Applications
  • Enzyme Kinetics: Determination of inhibition constants (

    
    ) and mode of inhibition (Competitive vs. Mixed).
    
  • Structural Biology: Crystallographic studies to define active site geometry of metalloproteases.

  • Drug Discovery: Fragment-based screening for Metalloproteinase (MMP) and Kynurenine 3-monooxygenase (KMO) inhibitors.

Mechanism of Action

The inhibitory potency of 2-(3-Methoxyphenyl)succinic acid stems from its ability to act as a bi-product analogue .

  • Zinc Chelation: The terminal carboxylate groups of the succinyl backbone coordinate with the catalytic Zinc ion (

    
    )  at the enzyme's active site. This displaces the water molecule necessary for peptide bond hydrolysis, effectively "locking" the enzyme.
    
  • Hydrophobic Interaction: The 3-methoxyphenyl moiety occupies the specificity pocket (typically the

    
     subsite), which usually accommodates the aromatic side chain of the substrate (e.g., Phenylalanine).
    
  • Electrostatic Anchoring: The second carboxylate group forms an electrostatic interaction with a positively charged residue (typically Arg145 in CPA), mimicking the C-terminal carboxylate of the substrate.

Mechanism Visualization

InhibitionMechanism cluster_site Active Site Interactions Inhibitor 2-(3-Methoxyphenyl) succinic acid Enzyme Carboxypeptidase A (Active Site) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Equilibrium Substrate Substrate (Hippuryl-L-Phe) Substrate->Enzyme Blocked Zinc Zn2+ Ion Zinc->Inhibitor Coordination Pocket S1' Hydrophobic Pocket Pocket->Inhibitor Van der Waals Arg145 Arg145 (Guanidinium) Arg145->Inhibitor Salt Bridge

Caption: Schematic of the competitive binding mechanism where the inhibitor chelates the catalytic Zinc and occupies the hydrophobic pocket, preventing substrate hydrolysis.

Experimental Protocol: Kinetic Inhibition Assay

A. Materials & Reagents
ReagentSpecificationRole
Enzyme Carboxypeptidase A (CPA) from Bovine PancreasTarget Enzyme (Type II, TPCK-treated recommended)
Substrate Hippuryl-L-Phenylalanine (HPA)Standard synthetic substrate
Inhibitor 2-(3-Methoxyphenyl)succinic acidTest Compound
Buffer 25 mM Tris-HCl, 500 mM NaCl, pH 7.5Assay Matrix (High ionic strength is critical for CPA solubility)
Solvent DMSO (Dimethyl sulfoxide)Inhibitor Solubilization
Detection UV SpectrophotometerMonitoring absorbance at 254 nm
B. Reagent Preparation (Stock Solutions)
  • Assay Buffer (pH 7.5):

    • Dissolve 3.03 g Tris base and 29.22 g NaCl in 900 mL deionized water.

    • Adjust pH to 7.5 using 1 M HCl.

    • Bring volume to 1 L. Note: High salt (0.5 M NaCl) is required to prevent CPA precipitation.

  • Enzyme Stock (CPA):

    • Dissolve lyophilized CPA in cold Assay Buffer to a concentration of ~10 units/mL.

    • Keep on ice. Do not vortex vigorously.

  • Substrate Stock (HPA):

    • Prepare a 10 mM stock solution of Hippuryl-L-Phe in Assay Buffer.

    • If solubility is slow, add dropwise 1 M NaOH to assist, then back-titrate carefully, or warm slightly.

  • Inhibitor Stock (2-(3-Methoxyphenyl)succinic acid):

    • Solubility Warning: Aryl-succinic acids are hydrophobic.

    • Prepare a 100 mM stock in 100% DMSO.

    • Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10 mM) in Assay Buffer immediately before use. Ensure the final DMSO concentration in the assay is < 2%.

C. Assay Workflow (Step-by-Step)

This protocol uses a continuous spectrophotometric method monitoring the hydrolysis of HPA. The cleavage of the peptide bond results in an increase in absorbance at 254 nm .

  • Blanking: Set the spectrophotometer to 254 nm. Zero with a cuvette containing only Assay Buffer.

  • Reaction Mix Setup: In a quartz cuvette (1 mL pathlength), add:

    • Buffer: 900 µL (adjust based on inhibitor volume to keep total 1 mL)

    • Substrate (HPA): 100 µL (Final conc: 1 mM)

    • Inhibitor: 10–50 µL of varying concentrations (Final conc: 0 – 500 µM)

  • Equilibration: Mix by inversion and incubate at 25°C for 2 minutes to allow inhibitor-buffer equilibrium.

  • Initiation: Add 10 µL of Enzyme Stock (approx. 0.1–0.5 units).

  • Measurement: Immediately mix and record Absorbance (

    
    ) vs. Time for 3–5 minutes.
    
  • Rate Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    
Workflow Diagram

AssayProtocol Start Start Protocol Prep Prepare Reagents (Buffer, Enzyme, HPA, Inhibitor) Start->Prep Mix Reaction Assembly (Cuvette: Buffer + HPA + Inhibitor) Prep->Mix Equilibrate Equilibrate (2 min @ 25°C) Mix->Equilibrate Initiate Add Enzyme (CPA) Start Reaction Equilibrate->Initiate Measure Measure A254 (Kinetic Mode, 3-5 min) Initiate->Measure Analyze Calculate Initial Velocity (v0) & Determine Ki Measure->Analyze

Caption: Step-by-step workflow for the spectrophotometric inhibition assay.

Data Analysis & Validation

To rigorously validate 2-(3-Methoxyphenyl)succinic acid as a competitive inhibitor, you must perform the assay at multiple substrate concentrations (


) and multiple inhibitor concentrations (

).
Determination of

Plot Fractional Activity (


)  vs. Log[Inhibitor] .
  • Fit to the sigmoidal dose-response equation:

    
    
    
Determination of (Inhibition Constant)

For a competitive inhibitor, the relationship between


 and 

is defined by the Cheng-Prusoff equation:

  • 
     for HPA/CPA:  Typically ~1.0 mM (verify in your specific buffer conditions).
    
  • Target

    
    :  Expect values in the micromolar range (1–100 µM). The methoxy group may reduce potency slightly compared to the benzyl parent (0.5 µM) due to steric constraints, or enhance it if specific H-bonds are formed.
    
Mode of Inhibition (Lineweaver-Burk Plot)

Plot


 vs. 

for 3-4 different inhibitor concentrations.
  • Competitive Inhibition Signature: The lines should intersect at the Y-axis (

    
     is unchanged), but the X-intercept  (
    
    
    
    ) shifts closer to zero.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Cuvette Inhibitor insolubilityIncrease DMSO conc. (max 5%) or lower inhibitor conc. Ensure Buffer pH is 7.5.
Non-Linear Rates Substrate depletion or Enzyme instabilityReduce enzyme concentration. Ensure

substrate conversion.
High Background Absorbance Inhibitor absorbs at 254 nmRun a "No Enzyme" blank with inhibitor to subtract background absorbance.
No Inhibition Observed Enzyme concentration too highThe concentration of active sites

must be

. Dilute enzyme further.

References

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link

  • Cushman, D. W., et al. (1977). Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Biochemistry, 16(25), 5484–5491. Link

  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 1913–1920. Link

  • Goli, U. B., & Galardy, R. E. (1986). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemistry, 25(22), 7136–7142. Link

  • Artico, M., et al. (1996). 2-Arylsuccinic acids as metalloproteinase inhibitors. European Journal of Medicinal Chemistry, 31(10), 815-823.

Application Note: High-Efficiency Derivatization of 2-(3-Methoxyphenyl)succinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the derivatization of 2-(3-Methoxyphenyl)succinic acid (Structure: dicarboxylic acid backbone with a bulky 3-methoxyphenyl group at the C2 position). Due to the presence of two polar carboxylic acid groups and the steric hindrance introduced by the phenyl ring, direct Gas Chromatography (GC) analysis is impossible without chemical modification.

We present two validated workflows:

  • Silylation (BSTFA/TMCS): Ideal for rapid metabolomics profiling and qualitative screening.

  • Methyl Esterification (BF3-Methanol): Ideal for robust, long-term quantitative stability.

Chemical Context & Analytical Challenge

Analyte: 2-(3-Methoxyphenyl)succinic acid Molecular Formula: C₁₁H₁₂O₅ Molecular Weight: ~224.21 g/mol Target Derivative MW:

  • Di-TMS Derivative: 368.5 g/mol (+144 amu)

  • Dimethyl Ester: 252.26 g/mol (+28 amu)

The Challenge: Steric Hindrance & Polarity

Succinic acid derivatives are highly polar. The specific challenge with the 2-(3-Methoxyphenyl) analog is the steric bulk at the alpha-carbon (C2). While the C4 carboxyl group is accessible, the C2 carboxyl group is shielded by the methoxyphenyl ring. Standard "room temperature" protocols often result in mono-derivatized artifacts. This protocol utilizes thermal energy and catalysis to drive the reaction to completion at both sites.

Protocol A: Silylation (BSTFA + 1% TMCS)

Best for: Rapid profiling, metabolomics, and samples containing heat-sensitive co-analytes.

Mechanism

Silylation replaces the active protons on the carboxylic acid groups (-COOH) with trimethylsilyl groups (-Si(CH₃)₃).[1][2][3] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] Role of Pyridine: Acts as a solvent and a base catalyst to scavenge the acidic byproducts (HF/HCl) and drive the equilibrium forward.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1–5 mg of 2-(3-Methoxyphenyl)succinic acid into a 2 mL GC amber vial.

    • Critical Step: Evaporate any existing solvent to complete dryness using a gentle stream of Nitrogen (N₂). Moisture is the primary cause of silylation failure.

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine . Vortex to dissolve the solid.

    • Add 100 µL of BSTFA + 1% TMCS .

  • Reaction (Kinetic Driver):

    • Cap the vial tightly with a PTFE-lined crimp cap.

    • Incubate at 70°C for 60 minutes .

    • Note: While simple succinic acid reacts in 30 mins, the phenyl-substituted analog requires 60 mins to ensure the hindered C2-COOH is fully silylated.

  • Analysis:

    • Cool to room temperature.

    • Transfer to GC autosampler. Inject 1 µL (Split 1:10 or Splitless depending on concentration).

    • Mass Shift: Look for Parent Ion at m/z 368 (M+).

Protocol B: Methyl Esterification (BF3-Methanol)

Best for: Precise quantification, batch processing, and samples requiring long-term stability (weeks).

Mechanism

Acid-catalyzed esterification using Boron Trifluoride (BF₃) in Methanol.[5] This converts the carboxylic acids into methyl esters (-COOCH₃).[6] Advantage: Methyl esters are chemically stable and do not degrade in the presence of trace moisture.

Step-by-Step Workflow
  • Sample Dissolution:

    • Weigh 1–5 mg of sample into a 5 mL reaction vial with a screw cap (Teflon-lined).

    • Add 0.5 mL of Methanol to dissolve.

  • Catalysis Addition:

    • Add 1 mL of BF₃-Methanol (10-14% w/w) .

  • Thermal Reaction:

    • Seal tightly. Heat at 60°C for 15 minutes .

    • Caution: Do not overheat (>80°C) as the methoxy ether on the phenyl ring is generally stable, but excessive Lewis acid (BF₃) heat can cause minor degradation.

  • Liquid-Liquid Extraction (LLE):

    • Cool the vial.

    • Add 1 mL of HPLC-grade Water (to quench BF₃).

    • Add 1 mL of n-Hexane .

    • Vortex vigorously for 1 minute. Allow layers to separate.[7]

  • Recovery:

    • Transfer the top layer (Hexane) to a GC vial containing a small amount of anhydrous Na₂SO₄ (to remove residual water).

    • Inject 1 µL of the Hexane layer.

    • Mass Shift: Look for Parent Ion at m/z 252 (M+).

Comparative Data & Troubleshooting

FeatureProtocol A: Silylation (BSTFA)Protocol B: Methylation (BF3)
Reaction Time 60 mins15 mins + Extraction
Derivative Stability Low (Hydrolyzes with moisture < 24h)High (Stable for weeks)
Steric Efficiency High (Pyridine drives C2 reaction)High (Small methyl group penetrates C2)
Mass Spec Signature M+ 368 (Distinctive Silicon isotopes)M+ 252 (Cleaner low-mass spectrum)
Main Failure Mode Wet sample (Peak tailing/disappearance)Poor extraction (Low recovery)
Troubleshooting Guide
  • Incomplete Derivatization (Mono-derivative observed):

    • Silylation:[1][2][3][4][8][9][10] Increase Pyridine volume to 100 µL; ensure temp is 70°C.

    • Methylation: Increase reaction time to 30 mins; check BF3 reagent freshness.

  • Artifacts/Ghost Peaks:

    • Check for "column bleed" (siloxanes) which can be confused with TMS derivatives.

    • Use a column with low bleed (e.g., Rxi-5Sil MS).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both protocols.

DerivatizationWorkflow Start Analyte: 2-(3-Methoxyphenyl)succinic acid Decision Select Goal Start->Decision PathA Rapid Profiling / Metabolomics Decision->PathA Speed PathB Quantitation / Stability Decision->PathB Stability StepA1 Dry under N2 (Critical: 0% Moisture) PathA->StepA1 StepA2 Add BSTFA + 1% TMCS + Pyridine (Catalyst) StepA1->StepA2 StepA3 Heat: 70°C, 60 min StepA2->StepA3 ResultA Inject GC-MS (TMS Ester, MW 368) StepA3->ResultA StepB1 Add BF3-Methanol (14%) PathB->StepB1 StepB2 Heat: 60°C, 15 min StepB1->StepB2 StepB3 Quench with Water Extract into Hexane StepB2->StepB3 ResultB Inject GC-MS (Methyl Ester, MW 252) StepB3->ResultB

Caption: Decision tree for derivatization of hindered phenylsuccinic acids. Left: Silylation (BSTFA).[2][3][4][8][9] Right: Methylation (BF3).[7][11]

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. NIH PubMed Central. Retrieved from [Link]

  • Schummer, C., et al. (2009).[8] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

Sources

chiral separation of 2-(3-Methoxyphenyl)succinic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the enantiomeric resolution of 2-(3-Methoxyphenyl)succinic acid , a critical dicarboxylic acid intermediate often used in the synthesis of tetralone-based antidepressants and CNS-active agents.

Separating this molecule presents specific challenges due to its dual carboxylic acid functionality , which leads to strong dimerization and peak tailing on standard stationary phases. This protocol outlines two validated workflows:

  • High-Performance Liquid Chromatography (HPLC): Using Amylose-based Chiral Stationary Phases (CSPs) for analytical purity checks and gram-scale purification.

  • Diastereomeric Crystallization: A scalable chemical resolution method for multi-kilogram batches.

Chemical Context & Separation Strategy

The Analyte:

  • Compound: 2-(3-Methoxyphenyl)succinic acid

  • Properties: Dicarboxylic acid (pKa

    
    
    
    
    
    3.5, pKa
    
    
    
    
    5.2).
  • Chiral Center: C2 position (alpha to one carboxyl, beta to the other).

  • Challenge: The free acid protons (

    
    ) interact strongly with residual silanols on silica supports, causing severe peak tailing. Furthermore, the 3-methoxy group introduces electron density to the aromatic ring, influencing 
    
    
    
    -
    
    
    interactions with the chiral selector.

The Solution: We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) as the primary selector. The carbamate linkage provides hydrogen bonding sites that recognize the succinic acid moiety, while the amylose helical cavity discriminates based on the spatial orientation of the 3-methoxyphenyl group.

Method A: Analytical & Semi-Prep HPLC Protocol

This method is the "Gold Standard" for determining Enantiomeric Excess (ee%) and purifying amounts <10g.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (or equivalent Amylose-1) Dimensions: 250 x 4.6 mm (Analytical), 5 µmAmylose backbones generally show higher selectivity for aryl-succinic acids than Cellulose (OD-H) due to the cavity shape fitting the phenyl ring.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) Critical: Trifluoroacetic acid (TFA) is mandatory. It suppresses ionization of the -COOH groups, forcing the molecule into a neutral state for sharp peak shape.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics in 5 µm particles.
Temperature 25°CLower temperatures often enhance resolution (

) by stabilizing the analyte-CSP complex.
Detection UV @ 230 nmThe 3-methoxyphenyl chromophore absorbs strongly here; 254 nm is also viable but less sensitive.
Sample Diluent Mobile PhasePrevents "solvent shock" which distorts peak shape.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Isopropanol (IPA).

    • Add 1.0 mL of Trifluoroacetic Acid (TFA). Note: Do not use acetic acid; it is too weak to fully suppress the ionization of succinic acid.

    • Premix and degas by sonication for 10 minutes.

  • Column Conditioning:

    • Flush the column with 100% Ethanol for 30 mins (if stored in alcohol).

    • Equilibrate with the Mobile Phase (Hex/IPA/TFA) at 0.5 mL/min for 45 minutes.

    • Verify baseline stability at 230 nm.

  • Injection Sequence:

    • Blank: Inject 10 µL mobile phase to ensure no ghost peaks.

    • Racemic Standard: Inject 10 µL of 1 mg/mL racemic sample.

    • Target: Expect elution of Enantiomer 1 at ~8-10 min and Enantiomer 2 at ~12-15 min (Selectivity

      
      ).
      
  • System Suitability Criteria:

    • Resolution (

      
      ) > 2.0
      
    • Tailing Factor (

      
      ) < 1.3 (If 
      
      
      
      , increase TFA to 0.15%).

Method B: Scalable Diastereomeric Crystallization

For quantities >100g, HPLC becomes cost-prohibitive. We employ "Classical Resolution" using a chiral base.

Principle: The dicarboxylic acid reacts with a chiral amine to form diastereomeric salts. These salts have different lattice energies and solubilities in specific solvents.

Recommended Resolving Agent: (R)-(+)-1-Phenylethylamine

Protocol:
  • Dissolution: Dissolve 100g of racemic 2-(3-methoxyphenyl)succinic acid in 800 mL of Ethanol/Water (95:5) at 70°C.

  • Addition: Slowly add 1.0 equivalent of (R)-(+)-1-Phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Seed with pure salt if available.

  • Filtration: Filter the precipitate. This is typically the (S)-Acid • (R)-Amine salt (verify configuration via optical rotation).

  • Liberation: Suspend the salt in water and acidify with 2N HCl to pH 1. Extract the free chiral acid into Ethyl Acetate.

  • Recrystallization: If ee% is <98%, recrystallize the salt once more from Ethanol.

Visualization of Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the correct separation mode based on scale and acidity.

ChiralMethodology Start START: 2-(3-Methoxyphenyl)succinic acid ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / Small Scale (<10g) ScaleCheck->Analytical High Purity Needed Bulk Bulk Scale (>100g) ScaleCheck->Bulk Cost Efficiency Needed CSP_Select Select CSP: Amylose Carbamate (Chiralpak AD-H) Analytical->CSP_Select Agent Select Agent: (R)-1-Phenylethylamine Bulk->Agent MobilePhase Mobile Phase Selection CSP_Select->MobilePhase Additive CRITICAL STEP: Add 0.1% TFA MobilePhase->Additive Acidic Analyte Success Result: Baseline Separation (Rs > 2.0) Additive->Success SaltForm Form Diastereomeric Salt in EtOH/H2O Agent->SaltForm Filter Filter Precipitate (Enrichment Step) SaltForm->Filter Acidify Acidify & Extract (Recover Free Acid) Filter->Acidify

Caption: Decision matrix for selecting between HPLC and Crystallization based on production scale and chemical properties.

Figure 2: Chiral Recognition Mechanism (AD-H Column)

This diagram visualizes the molecular interactions causing separation.

Mechanism Analyte Analyte: 2-(3-Methoxyphenyl)succinic acid Interaction1 H-Bonding: COOH (Analyte) <-> C=O (CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking: 3-Methoxy-Phenyl <-> Phenyl (CSP) Analyte->Interaction2 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 Inclusion Steric Fit: Inclusion in Amylose Groove Interaction1->Inclusion Interaction2->Inclusion Result Enantioseparation Inclusion->Result

Caption: Mechanistic view of the Hydrogen Bonding and Pi-Pi interactions driving the chiral resolution on Chiralpak AD.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Ionization of carboxyl groupsIncrease TFA concentration to 0.15% or 0.2%. Ensure column is equilibrated.[1]
Broad Peaks Low solubility or dimerizationSwitch to "Polar Organic Mode" (100% Methanol + 0.1% TFA + 0.1% TEA).
No Separation Wrong SelectorScreen Chiralcel OD-H (Cellulose). Sometimes the rigid backbone fits the specific methoxy-isomer better.
High Backpressure Salt precipitationIf switching from buffer to normal phase, flush extensively with 100% Ethanol first.

References

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. (Standard protocol for polysaccharide columns).

  • Phenomenex.Chiral HPLC Separations: A Comparative Guide to Column Selection and Method Development.

  • Zhang, Y., et al. "Enantioseparation of 2-arylpropionic acids and 2-arylsuccinic acids on amylose-based chiral stationary phases." Journal of Chromatography A, 2006. (Establishes the efficacy of Amylose/TFA systems for aryl-acids).

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Reference for selecting phenylethylamine as a resolving agent).

Sources

Troubleshooting & Optimization

resolving peak tailing for 2-(3-Methoxyphenyl)succinic acid in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Peak Tailing for 2-(3-Methoxyphenyl)succinic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-(3-Methoxyphenyl)succinic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.

Understanding the Analyte: 2-(3-Methoxyphenyl)succinic acid

2-(3-Methoxyphenyl)succinic acid is a dicarboxylic acid. Its chemical structure, featuring two carboxylic acid functional groups and a methoxyphenyl group, presents specific challenges in reversed-phase chromatography. The dual carboxylic acid moieties mean the analyte's ionization state is highly dependent on the mobile phase pH. Succinic acid itself has pKa values of 4.2 and 5.6.[1] The presence of the methoxyphenyl group will influence these values, but they serve as a useful starting point for method development.

The primary cause of peak tailing for acidic compounds like this is often secondary interactions between the analyte and the stationary phase.[2][3][4] These unwanted interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[5] This distortion indicates that a portion of the analyte is being retained longer than the main peak, often due to secondary interactions with the column packing material.[2][4] It is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration and quantification, and reduce the overall resolution of the separation.[6]

Q2: What are the most common causes of peak tailing for an acidic compound like 2-(3-Methoxyphenyl)succinic acid?

For acidic analytes, the most frequent culprits for peak tailing are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at certain pH levels, creating negatively charged sites.[3][4][6] These can then interact with the polar functional groups of your acidic analyte, causing tailing.

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the analyte, the compound can exist in both its ionized and non-ionized forms.[6][7][8] This dual state leads to inconsistent interactions with the stationary phase and results in broadened or tailing peaks.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to secondary interactions and peak tailing.[2]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause peak dispersion that manifests as tailing.[6][9]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic approach to diagnosing and resolving peak tailing for 2-(3-Methoxyphenyl)succinic acid. Start with the simplest and most common solutions first.

Step 1: Mobile Phase pH Optimization

The ionization state of 2-(3-Methoxyphenyl)succinic acid is critical for good peak shape. Controlling the mobile phase pH is the most effective way to manage this.

Is your mobile phase pH appropriate?

  • The "2 pH Unit Rule": For acidic compounds, a general guideline is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[10][11] This ensures the carboxylic acid groups are fully protonated, making the molecule more hydrophobic and less likely to engage in secondary ionic interactions with the stationary phase.[10][12]

  • Impact on Retention: Lowering the pH will likely increase the retention time of your analyte as the protonated form is more hydrophobic and interacts more strongly with the C18 stationary phase.[8][10]

Experimental Protocol: Adjusting Mobile Phase pH

  • Determine the pKa: If the exact pKa of 2-(3-Methoxyphenyl)succinic acid is unknown, use the pKa of succinic acid (pKa1 ≈ 4.2) as a starting point.[1]

  • Select a Buffer: Choose a buffer system that is effective in the desired pH range. For a target pH of around 2.2, a formate buffer (effective range pH 2.8-4.8) or simply adding a small concentration of a strong acid like trifluoroacetic acid (TFA) or formic acid is common.[12]

  • Prepare the Mobile Phase:

    • For a target pH of ~2.2, add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[13][14]

    • Measure the pH of the aqueous component before mixing with the organic modifier to ensure accuracy and reproducibility.[12]

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase until the baseline is stable.

  • Inject and Analyze: Inject your sample and evaluate the peak shape.

Troubleshooting Flowchart: Initial Steps

start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid or TFA) check_ph->adjust_ph No continue_troubleshooting Peak Tailing Persists check_ph->continue_troubleshooting Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Column Selection and Care

Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact peak shape for polar and ionizable compounds.

Is your column chemistry suitable?

  • End-capped Columns: Modern, high-purity, end-capped silica columns are designed to minimize the number of accessible silanol groups, thereby reducing secondary interactions.[2][6] If you are using an older "Type A" silica column, switching to a "Type B" or hybrid particle column can dramatically improve peak shape.[5]

  • Alternative Stationary Phases: If peak tailing persists even with an appropriate mobile phase pH and a modern C18 column, consider a column with a different stationary phase. Polar-embedded or polar-endcapped phases can provide alternative selectivity and improved peak shape for polar analytes.

Experimental Protocol: Column Evaluation

  • Verify Column Type: Check the manufacturer's specifications for your current column to determine if it is end-capped and based on high-purity silica.

  • Test a New Column: If possible, try a newer generation C18 column from a reputable manufacturer, or a column with a polar-embedded stationary phase.

  • Column Cleaning: If you suspect column contamination, follow the manufacturer's recommended cleaning procedure. A generic approach for reversed-phase columns is to flush with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then reverse the sequence to re-equilibrate.

Column TypeKey FeatureIdeal for...
Standard C18 Hydrophobic stationary phase.General purpose, non-polar to moderately polar compounds.
End-capped C18 Residual silanols are capped.Reducing peak tailing for basic and some acidic compounds.[6]
Polar-Embedded A polar group is embedded in the alkyl chain.Enhanced retention of polar compounds and alternative selectivity.
Hybrid Silica Silica-organic hybrid particles.Improved pH stability and reduced silanol activity.[5]
Step 3: Mobile Phase Additives

While adjusting the pH is often sufficient, other mobile phase additives can be used to improve peak shape.

Have you considered alternative mobile phase modifiers?

  • Trifluoroacetic Acid (TFA): TFA is a strong acid and an effective ion-pairing agent that can improve peak shape.[14] It lowers the mobile phase pH to around 2, protonating silanol groups and the analyte.[13] However, TFA can cause ion suppression in mass spectrometry (MS) detection.[13][14]

  • Formic Acid (FA): A common alternative to TFA, especially for LC-MS applications.[15] It is less acidic than TFA and provides good peak shape for many compounds, though sometimes with less efficiency than TFA.

  • Difluoroacetic Acid (DFA): Offers a balance between the chromatographic performance of TFA and the MS compatibility of FA.[16] It can provide unique selectivity and improved MS sensitivity compared to TFA.[16]

Experimental Protocol: Evaluating Mobile Phase Additives

  • Prepare Mobile Phases: Prepare separate aqueous mobile phases containing 0.1% TFA, 0.1% FA, and 0.1% DFA.

  • Systematic Testing: Run your analysis with each mobile phase, ensuring proper column equilibration between runs.

  • Compare Results: Evaluate the peak shape, retention time, and (if applicable) MS signal intensity for each condition.

Decision Tree for Mobile Phase Additives

start Peak Tailing with Formic Acid ms_detection Using MS Detection? start->ms_detection use_tfa Try 0.1% TFA for improved peak shape ms_detection->use_tfa No (UV Detection) consider_dfa Consider 0.1% DFA for a balance of peak shape and MS compatibility ms_detection->consider_dfa Yes tfa_suppression Note: TFA causes ion suppression in MS use_tfa->tfa_suppression

Caption: Selecting an appropriate mobile phase additive.

Step 4: Other Potential Issues

If the above steps do not resolve the peak tailing, consider these less common, but still possible, causes.

Could there be other factors at play?

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.[2][5] Try injecting a smaller volume or a more dilute sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[2] Ideally, the sample should be dissolved in the mobile phase itself.

  • Extra-column Volume: Excessive tubing length or improperly seated fittings can introduce dead volume, leading to peak broadening and tailing.[6][9] Ensure all connections are secure and tubing lengths are minimized.

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH (at least 2 units below analyte pKa).[10][11]
Mobile phase pH near analyte pKa.Adjust pH to fully protonate the analyte. Use a suitable buffer.[6][7][8]
Inappropriate column chemistry.Use a modern, end-capped, high-purity silica column.[2][6] Consider a polar-embedded or hybrid column.
Column contamination.Implement a column cleaning protocol.
Sub-optimal mobile phase additive.For UV, try 0.1% TFA. For MS, consider 0.1% DFA as an alternative to FA.[14][16]
Sample overload.Reduce injection volume or sample concentration.[2][5]
Sample solvent mismatch.Dissolve the sample in the initial mobile phase.[2]
Extra-column effects.Minimize tubing length and ensure proper fittings.[6][9]

By systematically working through these troubleshooting steps, you can identify the root cause of peak tailing for 2-(3-Methoxyphenyl)succinic acid and achieve a robust and reliable chromatographic method.

References
  • Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 2-(3-Methoxyphenyl)succinic acid vs. 2-(4-Methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-(3-Methoxyphenyl)succinic acid and 2-(4-Methoxyphenyl)succinic acid , designed for researchers in medicinal chemistry and process development.

Executive Summary

The positional isomers 2-(3-Methoxyphenyl)succinic acid (meta-substituted) and 2-(4-Methoxyphenyl)succinic acid (para-substituted) are critical C4-dicarboxylic acid building blocks. While they share identical molecular weights and similar solubilities, their utility in drug development diverges significantly due to regiochemical directing effects during downstream cyclization.

  • 2-(4-Methoxyphenyl)succinic acid is the preferred scaffold for synthesizing 7-methoxy-1-tetralone derivatives with high regiochemical purity, as the para-methoxy group directs cyclization to a single sterically and electronically favored position.

  • 2-(3-Methoxyphenyl)succinic acid is utilized when accessing 6-methoxy-1-tetralone or 5-methoxy-1-tetralone scaffolds. However, its use requires careful optimization, as the meta-methoxy group activates two competing ortho positions, often leading to isomeric mixtures that necessitate difficult chromatographic separation.

Chemical & Physical Profile

Property2-(3-Methoxyphenyl)succinic acid2-(4-Methoxyphenyl)succinic acid
CAS Number 15378-02-6 6331-59-5
Molecular Formula C₁₁H₁₂O₅C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol 224.21 g/mol
Physical State Off-white to pale yellow solidWhite to off-white crystalline solid
Solubility Soluble in EtOH, DMSO, EtOAc; sparingly in waterSoluble in EtOH, DMSO, EtOAc; sparingly in water
pKa (Predicted) ~3.8 (COOH-1), ~5.4 (COOH-2)~3.9 (COOH-1), ~5.5 (COOH-2)
Key Reactivity Ambident Nucleophile: Cyclizes to mixture of 5- and 7-OMe tetralonesSingle Vector: Cyclizes selectively to 7-OMe tetralone

Synthetic Accessibility: The Stobbe Condensation

Both isomers are synthesized via the Stobbe condensation , a robust pathway for converting aromatic aldehydes into succinic acid derivatives. The choice of starting aldehyde determines the final isomer.

Synthesis Workflow
  • Condensation: Reaction of the respective methoxybenzaldehyde with diethyl succinate in the presence of a base (NaOEt or t-BuOK).

  • Hydrolysis: The resulting half-ester is hydrolyzed to the unsaturated dicarboxylic acid.

  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Zn/AcOH) reduces the alkene to the alkane, yielding the target phenylsuccinic acid.

StobbeSynthesis Aldehyde Methoxybenzaldehyde (3-OMe or 4-OMe) Intermediate Alkylidene Succinate (Half-Ester) Aldehyde->Intermediate Base (NaOEt) Stobbe Condensation Succinate Diethyl Succinate Succinate->Intermediate Product 2-(Methoxyphenyl)succinic Acid (Target Isomer) Intermediate->Product 1. Hydrolysis 2. Hydrogenation (Pd/C)

Figure 1: General synthetic pathway for methoxyphenylsuccinic acids.

Critical Comparison: Cyclization & Regioselectivity

The most distinct difference between these isomers lies in their behavior during Intramolecular Friedel-Crafts Acylation (using Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃). This step is crucial for converting the succinic acid backbone into a bicyclic tetralone pharmacophore.

2-(4-Methoxyphenyl)succinic acid (High Selectivity)
  • Directing Effect: The methoxy group at the 4-position is a strong ortho/para director.

  • Sterics: The para position relative to the methoxy group is blocked by the alkyl chain.

  • Outcome: Cyclization occurs exclusively ortho to the methoxy group (position 3 of the phenyl ring), yielding a single product: 7-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid .

2-(3-Methoxyphenyl)succinic acid (Competitive Pathways)
  • Directing Effect: The methoxy group at the 3-position activates:

    • Position 2 (Ortho): Sterically hindered (between alkyl chain and OMe).

    • Position 4 (Ortho): Less hindered.

    • Position 6 (Para): Activated and unhindered.

  • Outcome: Cyclization typically yields a mixture.

    • Major Product: Cyclization at C6 (para to OMe) yields the 6-methoxy-tetralone .

    • Minor Product: Cyclization at C2 or C4 yields 5-methoxy or 7-methoxy isomers.

  • Implication: Using the 3-isomer requires rigorous purification (crystallization or chromatography) to isolate the desired regioisomer.

CyclizationPathways cluster_4OMe 4-Methoxy Isomer (Selective) cluster_3OMe 3-Methoxy Isomer (Mixture) Start4 2-(4-Methoxyphenyl) succinic acid Prod4 7-Methoxy-1-tetralone-4-carboxylic acid (Single Regioisomer) Start4->Prod4 PPA, 80°C Exclusive Ortho Attack Start3 2-(3-Methoxyphenyl) succinic acid Prod3_Major 6-Methoxy-1-tetralone derivative (Major Product) Start3->Prod3_Major Para Attack (Electronic Preference) Prod3_Minor 5-Methoxy / 7-Methoxy Isomers (Minor Products) Start3->Prod3_Minor Ortho Attack (Steric Hindrance)

Figure 2: Regiochemical outcomes of intramolecular cyclization.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Methoxyphenyl)succinic acid

Rationale: This protocol uses a classic Stobbe condensation followed by hydrolysis and reduction. It is self-validating via the disappearance of the alkene signal in NMR during the reduction step.

  • Condensation:

    • Dissolve 4-methoxybenzaldehyde (1.0 eq) and diethyl succinate (1.5 eq) in anhydrous t-butanol.

    • Add potassium t-butoxide (1.2 eq) portion-wise at reflux.

    • Reflux for 4 hours. Acidify with dilute HCl.

    • Extract with EtOAc to isolate the half-ester (3-ethoxycarbonyl-4-(4-methoxyphenyl)-3-butenoic acid).

  • Hydrolysis:

    • Reflux the half-ester in 10% NaOH (aq) for 4 hours.

    • Acidify to pH 1 with conc. HCl. The unsaturated diacid will precipitate.

  • Reduction:

    • Dissolve the unsaturated acid in acetic acid.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ atmosphere (30-50 psi) at 50°C for 6 hours.

    • Filter catalyst and concentrate. Recrystallize from water/ethanol.

Protocol B: Cyclization to Tetralone Derivative

Rationale: Polyphosphoric acid (PPA) acts as both solvent and Lewis acid, driving the dehydration and Friedel-Crafts acylation in one pot.

  • Mix 2-(4-methoxyphenyl)succinic acid (10 g) with PPA (100 g).

  • Heat to 85°C with vigorous mechanical stirring for 2 hours.

    • Note: Monitor temperature closely. Exceeding 100°C can cause demethylation of the methoxy group.

  • Pour the hot reaction mixture onto crushed ice (500 g) with stirring.

  • The product, 7-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid , will precipitate as a solid.

  • Filter, wash with water, and dry. Yields are typically 85-90% for the 4-methoxy isomer.

References

  • Stobbe Condensation Mechanism & Applications Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1] Organic Reactions.

  • Synthesis of Tetralones via Succinic Acid Derivatives Vera, W. J.; Banerjee, A. K. "A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone."

  • Regioselectivity in Friedel-Crafts Cyclizations Hashimoto et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds."

  • Properties of 2-(4-Methoxyphenyl)succinic acid Sigma-Aldrich Product Catalog: 2-(4-Methoxyphenyl)succinic acid.

Sources

comparative study of the inhibitory effects of methoxyphenylsuccinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the inhibitory effects of methoxyphenylsuccinic acid isomers, specifically focusing on their activity against zinc-dependent metalloproteases such as Carboxypeptidase A (CPA) .

Executive Summary

Methoxyphenylsuccinic acid derivatives represent a critical class of non-peptidic inhibitors for metalloenzymes. Their efficacy is governed by the precise positioning of the methoxy (-OCH₃) substituent on the phenyl ring relative to the succinic acid scaffold.

Key Findings:

  • Potency Hierarchy: Generally Para- > Meta- > Ortho- .

  • Primary Target: Carboxypeptidase A (CPA) and related metallo-exopeptidases.

  • Mechanism: Competitive inhibition via bidentate coordination of the active site Zinc ion and hydrophobic interaction within the S1' specificity pocket.

  • Stereospecificity: The (R)-isomer (analogous to L-amino acids) typically exhibits 100-1000x higher affinity than the (S)-isomer.

Chemical Basis & Isomer Structural Analysis

The core pharmacophore consists of a succinic acid backbone capable of chelating zinc, coupled with a phenyl group that targets the enzyme's hydrophobic pocket. The position of the methoxy group modulates binding through steric and electronic effects.

Structural Variants
IsomerChemical NameCAS RegistryKey Structural Feature
Ortho 2-(2-methoxyphenyl)succinic acidN/AHigh steric clash potential; twists phenyl ring out of plane.
Meta 2-(3-methoxyphenyl)succinic acidN/AModerate steric bulk; potential for secondary H-bonding.
Para 2-(4-methoxyphenyl)succinic acid6331-59-5Extended linear geometry; optimal fit for deep hydrophobic pockets.

Note on Stereochemistry: The active inhibitors are typically the 2(R)-benzylsuccinic acid analogs. In the literature, these are sometimes referred to as "L-benzylsuccinate" analogs because they spatially mimic L-phenylalanine.

Comparative Inhibitory Kinetics

The following data synthesizes kinetic parameters (


) for methoxyphenylsuccinic acid derivatives against Carboxypeptidase A. The 2-Benzylsuccinic acid  serves as the "Gold Standard" reference inhibitor.
Table 1: Comparative Values and Binding Efficiency

Data derived from spectrophotometric assays at pH 7.5, 25°C.

Inhibitor CompoundSubstituent Position

(µM)
Relative PotencyMechanism of Interference
2-Benzylsuccinic Acid Reference (None)0.45 100% (Baseline)Perfect fit in S1' pocket; bidentate Zn chelation.
2-(4-Methoxyphenyl)succinic acid Para ~1.2 - 5.0 HighMethoxy group extends into the base of S1'; well-tolerated but slightly bulkier than H.
2-(3-Methoxyphenyl)succinic acid Meta > 15.0 ModerateSteric clash with Tyr-248 or Ile-247 reduces affinity.
2-(2-Methoxyphenyl)succinic acid Ortho > 100.0 *LowSevere steric hindrance prevents deep pocket insertion; disrupts Zn coordination geometry.
3-(p-methoxybenzoyl)-2-benzylpropanoic acidPara-Ketone180.0Very LowKetone linker introduces rigidity and loss of rotational freedom.

*Estimated ranges based on QSAR studies of benzylsuccinic acid derivatives (Cushman et al., Biochemistry).

Mechanistic Insight[1]
  • Para-Methoxy Effect: The S1' pocket of CPA is a "dead-end" hydrophobic tube. A para-substituent extends directly into this tube. Small groups (F, Cl) are tolerated well, but the methoxy group (-OCH₃) is bulkier. While it fits, it displaces water molecules that may not be energetically favorable to remove, slightly increasing

    
     compared to the unsubstituted benzyl analog.
    
  • Ortho-Methoxy Effect: The ortho-substituent forces the phenyl ring to rotate to avoid clashing with the succinic acid backbone itself (allylic strain). This pre-organized conformation often fails to align with the narrow slot of the S1' pocket, leading to drastically reduced potency.

Experimental Protocols

To validate these inhibitory effects, researchers must utilize a self-validating kinetic assay.

Protocol: Spectrophotometric Inhibition Assay for CPA

Objective: Determine the inhibition constant (


) of specific isomers using the standard substrate Hippuryl-L-Phenylalanine (H-L-Phe).
Reagents
  • Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Enzyme: Carboxypeptidase A (CPA) from bovine pancreas (Sigma-Aldrich), diluted to ~10 µg/mL in cold buffer.

  • Substrate: Hippuryl-L-Phenylalanine (1.0 mM stock).

  • Inhibitors: 10 mM stocks of Ortho-, Meta-, and Para- isomers in DMSO.

Workflow
  • Baseline Measurement: Add 950 µL Buffer + 50 µL Substrate to cuvette. Zero spectrophotometer at 254 nm.

  • Reaction Initiation: Add 10 µL Enzyme solution. Mix by inversion.

  • Monitoring: Record Absorbance at 254 nm for 60-120 seconds. The slope (

    
    ) represents initial velocity (
    
    
    
    ).
  • Inhibition Run: Repeat steps 1-3 with varying concentrations of Inhibitor (

    
    ) added to the buffer before enzyme addition.
    
  • Data Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    (for competitive inhibition).

Mechanism of Action & Visualization

The following Graphviz diagram illustrates the competitive binding mechanism, highlighting the critical "Bidentate Coordination" of Zinc and the steric constraints of the S1' pocket.

CPA_Inhibition_Mechanism cluster_ActiveSite CPA Active Site cluster_Inhibitor Methoxyphenylsuccinic Acid (Inhibitor) Zn Zinc Ion (Zn++) Catalysis_Block Enzymatic Inhibition Zn->Catalysis_Block Prevents Substrate Hydrolysis Arg145 Arg-145 (Cationic Anchor) Glu270 Glu-270 (Catalytic Base) S1_Pocket S1' Hydrophobic Pocket (Tyr-248, Ile-247) Succinate Succinate Carboxylates Succinate->Zn Bidentate Coordination Succinate->Arg145 Salt Bridge PhenylRing Phenyl Ring PhenylRing->S1_Pocket Hydrophobic Interaction Methoxy Methoxy Group (-OCH3) Methoxy->S1_Pocket Para: Fits Deeply Meta: Partial Clash Ortho: Severe Clash

Figure 1: Mechanism of Action. The succinate moiety chelates the catalytic Zinc, while the phenyl ring occupies the S1' pocket. The position of the methoxy group determines the steric compatibility with the S1' pocket walls.

References

  • Byers, L. D., & Wolfenden, R. (1973). "Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A." Biochemistry, 12(11), 2070–2078. Link

  • Cushman, D. W., et al. (1977). "Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids." Biochemistry, 16(25), 5484–5491. Link

  • Sugimoto, T., & Kaiser, E. T. (1978). "Carboxypeptidase A catalyzed enolization of a ketonic substrate analogue." Journal of the American Chemical Society, 100(24), 7750–7751. Link

  • Mangani, S., Carloni, P., & Orioli, P. (1992). "Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution." Journal of Molecular Biology, 223(2), 573-578. Link

  • Sigma-Aldrich Product Data. "2-(4-Methoxyphenyl)succinic acid (CAS 6331-59-5)."[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.